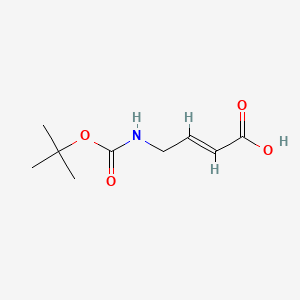

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Description

Significance of Alpha,Beta-Unsaturated Carboxylic Acid Derivatives in Contemporary Organic Synthesis

Alpha,beta-unsaturated carboxylic acid derivatives are a cornerstone of contemporary organic synthesis, prized for their dual reactivity. The conjugated system, comprising a carbon-carbon double bond and a carbonyl group, allows for a variety of chemical transformations. These compounds can undergo 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the beta-carbon, making them valuable precursors for a wide array of molecular frameworks. peptide.com This reactivity profile is fundamental to the construction of pharmaceuticals, natural products, and advanced materials. The versatility of this motif allows for the introduction of diverse functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds, solidifying its importance in the synthetic chemist's toolkit.

Fundamental Principles and Strategic Importance of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry

In the realm of peptide synthesis and the manipulation of amino acids, the protection of the amino group is of paramount importance to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines. Its popularity stems from its stability under a broad range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mildly acidic conditions, typically with trifluoroacetic acid (TFA). This orthogonality allows for the selective deprotection of the amino group without disturbing other acid-labile or base-labile protecting groups within a molecule. The steric bulk of the tert-butyl group also influences the conformational properties of peptide chains, which can be a strategic consideration in complex syntheses. The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

Structural Characteristics and Foundational Synthetic Utility of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

This compound is a bifunctional molecule that integrates the key features of an alpha,beta-unsaturated carboxylic acid and a Boc-protected amino acid. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the introduction of a protected aminoethyl fragment in a controlled manner.

The structural framework of this compound provides multiple sites for chemical modification. The carboxylic acid moiety can be activated and coupled with alcohols or amines to form esters and amides, respectively. The alpha,beta-unsaturated system is susceptible to conjugate addition reactions, allowing for the introduction of nucleophiles at the beta-position. Furthermore, the Boc-protected amine can be deprotected to reveal a primary amine, which can then participate in a variety of subsequent transformations.

While detailed, specific research on the foundational synthetic utility of this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential. For instance, it could serve as a precursor in the synthesis of unnatural amino acids, peptide mimetics, and heterocyclic compounds. Its application in the synthesis of enzyme inhibitors, particularly for enzymes that recognize amino acid substrates, represents a logical area of investigation. The controlled unmasking of the amino functionality after modification of the carboxylic acid or the double bond allows for a stepwise and strategic approach to the synthesis of complex target molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 4-[(tert-butoxycarbonyl)amino]but-2-enoic acid |

| CAS Number | 89711-09-1 |

Structure

3D Structure

Properties

CAS No. |

89711-09-1 |

|---|---|

Molecular Formula |

C9H15NO4 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12) |

InChI Key |

MUQOCUSTNGBFJL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC=CC(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformation Studies of 4 Tert Butoxycarbonyl Amino but 2 Enoic Acid

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions. The acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon are central to its reactivity, enabling the formation of various derivatives such as esters and amides.

Esterification of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid can be achieved through standard methods, such as Fischer esterification, by reacting it with an alcohol under acidic conditions. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating attack by the alcohol nucleophile.

Transesterification, the conversion of one ester to another, can also be performed under either acidic or basic conditions. masterorganicchemistry.com Under basic conditions, an alkoxide acts as the nucleophile in an addition-elimination mechanism. masterorganicchemistry.com For acid-catalyzed transesterification, the reaction proceeds through a series of protonation, addition, and elimination steps. masterorganicchemistry.com The use of the alcohol reactant as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

Table 1: Overview of Esterification Reactions

| Reaction Type | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; often requires removal of water to drive to completion. |

| Base-Catalyzed Transesterification | Alcohol, Alkoxide Base (e.g., Sodium Methoxide) | Involves a nucleophilic addition-elimination mechanism. masterorganicchemistry.com |

| Acid-Catalyzed Transesterification | Alcohol, Acid Catalyst | Follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) pattern. masterorganicchemistry.com |

The formation of an amide or peptide bond is a cornerstone of its application in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine functionality, allowing for controlled, sequential addition of amino acids. nih.gov Direct reaction between the carboxylic acid and an amine is generally inefficient. youtube.com Therefore, the carboxylic acid must first be activated using a coupling reagent.

Common coupling reagents, such as dicyclohexylcarbodiimide (DCC) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), convert the carboxylic acid into a more reactive intermediate. youtube.comgoogle.com This activated species is then susceptible to nucleophilic attack by the amino group of another amino acid or amine, forming the stable amide linkage. youtube.comkhanacademy.org The Boc protecting group can be subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for further elongation of the peptide chain. google.com

Table 2: Key Steps in Peptide Bond Formation

| Step | Process | Common Reagents | Purpose |

|---|---|---|---|

| 1. Activation | Conversion of the carboxylic acid to a reactive intermediate. | DCC, PyBOP, HOBt | To increase the electrophilicity of the carbonyl carbon for nucleophilic attack. youtube.comgoogle.com |

| 2. Coupling | Nucleophilic attack by an amine on the activated carboxyl group. | Protected amino acid or amine | To form the new peptide (amide) bond. researchgate.net |

| 3. Deprotection | Removal of the N-terminal Boc protecting group. | Trifluoroacetic Acid (TFA) | To expose the amine for the next coupling step in the sequence. google.com |

Reactions Involving the Alpha,Beta-Unsaturated Carbon-Carbon Double Bond

The conjugated system of the carbon-carbon double bond and the carbonyl group imparts unique reactivity to the molecule, making the double bond susceptible to various addition and transformation reactions.

The electron-withdrawing nature of the adjacent carboxylic acid group makes the double bond in this compound an excellent Michael acceptor. organic-chemistry.orgwikipedia.org In a Michael or conjugate addition, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org

A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. The olefin moiety's ability to undergo Michael addition with cysteine residues is a key strategy in the design of covalent kinase inhibitors. The reaction proceeds via the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the final 1,4-addition product. wikipedia.orgmasterorganicchemistry.com

Table 3: Michael Addition Reaction Details

| Component | Definition | Examples |

|---|---|---|

| Michael Acceptor | An α,β-unsaturated carbonyl compound. | This compound |

| Michael Donor | A resonance-stabilized nucleophile. | Enolates (from malonates, β-ketoesters), Gilman reagents, thiols (e.g., Cysteine), amines. organic-chemistry.orgwikipedia.org |

| Mechanism | 1. Nucleophilic attack at the β-carbon. 2. Formation of a stabilized enolate intermediate. 3. Protonation of the enolate. wikipedia.orgmasterorganicchemistry.com | - |

Olefin metathesis is a powerful organic reaction that involves the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes like those based on ruthenium or molybdenum. wikipedia.org The carbon-carbon double bond in this compound can potentially participate in various types of olefin metathesis, such as cross-metathesis (CM) with another olefin.

The widely accepted mechanism, proposed by Chauvin, involves the [2+2] cycloaddition of the alkene to a metal alkylidene catalyst to form a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo a retro-[2+2] cycloaddition to yield new alkene and metal alkylidene species. wikipedia.orgnih.gov This reaction provides an efficient route for the formation of new carbon-carbon double bonds. nih.gov

The carbon-carbon double bond and the carboxylic acid functionality can both be targeted for reduction. Catalytic hydrogenation, typically using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Platinum oxide), can selectively reduce the C=C double bond to a single bond, yielding 4-((tert-Butoxycarbonyl)amino)butanoic acid.

More powerful reducing agents can reduce the carboxylic acid group. For instance, lithium aluminum hydride (LiAlH₄) is capable of reducing both the double bond and the carboxylic acid to an alcohol. Sodium borohydride (NaBH₄) is generally not strong enough to reduce a carboxylic acid but can be used for the reduction of more reactive carbonyls. The choice of reducing agent allows for selective transformation of the molecule.

Table 4: Reduction Reactions and Products

| Reaction Type | Reagents | Functional Group Targeted | Primary Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | C=C double bond | 4-((tert-Butoxycarbonyl)amino)butanoic acid |

| Strong Reduction | Lithium Aluminum Hydride (LiAlH₄) | Carboxylic acid and C=C double bond | 4-((tert-Butoxycarbonyl)amino)butan-1-ol |

Oxidation Reactions

The carbon-carbon double bond in this compound is susceptible to various oxidation reactions, allowing for the introduction of new functional groups. Key transformations include dihydroxylation and ozonolysis.

Dihydroxylation:

The syn-dihydroxylation of the alkene functionality can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant. A significant advancement in this area is the Sharpless asymmetric dihydroxylation, which allows for the enantioselective synthesis of vicinal diols. This reaction is catalyzed by an osmium species in the presence of a chiral quinine ligand. The choice of ligand, either dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivatives, dictates the stereochemical outcome of the reaction. For electron-deficient olefins, the reaction rate can be enhanced by maintaining a slightly acidic pH. wikiwand.com

While specific studies on the asymmetric dihydroxylation of this compound are not extensively documented, research on structurally similar compounds, such as 4-fluorobut-2E-enoates, has demonstrated the effectiveness of this method. In such cases, the use of ligands like (DHQ)₂AQN and (DHQD)₂AQN has proven to be highly effective. nih.gov A study on the OsO₄-catalyzed syn-selective dihydroxylation of a γ-amino-α,β-unsaturated (Z)-ester derived from D-serine highlights the influence of the N-protecting group on the stereochemical outcome. researchgate.net

Ozonolysis:

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond, which can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the work-up conditions. The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Subsequent work-up with a reductive agent (e.g., dimethyl sulfide or zinc) yields aldehydes or ketones, while an oxidative work-up (e.g., hydrogen peroxide) produces carboxylic acids.

The presence of the Boc-protected amino group can influence the course of the ozonolysis reaction. Studies on the ozonolysis of alkenes containing amines have shown that in situ protonation of the amine can prevent undesired side reactions. nih.gov Research on the ozonolysis of Boc-protected dihydropyrroles and tetrahydropyridines has demonstrated that this method can be effectively used to synthesize β- and γ-amino esters and amino aldehydes.

Chemical Transformations of the Protected Amino Group

The tert-Butoxycarbonyl (Boc) protecting group on the amino functionality can be selectively removed and the resulting free amine can be further functionalized.

The Boc group is known for its stability under a range of conditions but can be readily cleaved under acidic or thermal conditions. The selection of the deprotection protocol often depends on the presence of other sensitive functional groups in the molecule.

| Deprotection Method | Reagents and Conditions | Notes |

| Acidic Deprotection | ||

| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) | A common and efficient method. The concentration of TFA can be varied to control the reaction rate. |

| Hydrochloric Acid (HCl) | HCl in Dioxane or other organic solvents | Widely used, particularly in solid-phase peptide synthesis. reddit.com |

| Sulfuric Acid (H₂SO₄) | Concentrated H₂SO₄ in tBuOAc | Can be used for selective deprotection of N-Boc in the presence of tert-butyl esters. researchgate.net |

| Methanesulfonic Acid (MeSO₃H) | MeSO₃H in tBuOAc:CH₂Cl₂ | Another option for selective N-Boc cleavage in the presence of tert-butyl esters. researchgate.net |

| Aqueous Phosphoric Acid | 85 wt% H₃PO₄ | A mild and environmentally benign reagent. organic-chemistry.org |

| Thermal Deprotection | ||

| Heating | Refluxing in a suitable solvent (e.g., Toluene, Dioxane) | Can be effective for some substrates, particularly those sensitive to strong acids. reddit.com |

| Continuous Flow | High temperature in solvents like methanol or trifluoroethanol | Allows for precise temperature control and can achieve selective deprotection. nih.gov |

| Lewis Acid Catalysis | ||

| Cerium(III) chloride | CeCl₃·7H₂O-NaI system in Acetonitrile | An example of selective deprotection of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org |

Table 1: Selected Protocols for the Deprotection of the tert-Butoxycarbonyl (Boc) Group

Following the removal of the Boc group, the resulting free amine of 4-aminobut-2-enoic acid or its esters can undergo a variety of chemical transformations. The nucleophilic nature of the primary amine allows for reactions such as acylation, alkylation, and amide bond formation.

For instance, the hydrochloride salt of methyl 4-aminobut-2-enoate can react with acyl chlorides or alkyl halides to yield N-acylated or N-alkylated products, respectively. evitachem.com These reactions provide a pathway to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The formation of amides can be achieved by coupling the free amine with carboxylic acids using standard peptide coupling reagents.

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics of the transformations involving this compound is crucial for optimizing reaction conditions and controlling product outcomes.

The mechanism of the Sharpless asymmetric dihydroxylation is believed to involve the formation of an osmium(VIII)-chiral ligand complex. This complex then reacts with the alkene in a [3+2]-cycloaddition to form a cyclic intermediate, which is subsequently hydrolyzed to yield the diol and a reduced osmium species. The co-oxidant then regenerates the active osmium(VIII) catalyst. organic-chemistry.org Kinetic studies have shown that the reaction is accelerated by the chiral ligand. organic-chemistry.org

The kinetics of N-Boc deprotection under acidic conditions have been investigated. Studies on the HCl-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the acid concentration. nih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that results from the fragmentation of the protonated tert-butyl carbamate. nih.gov In contrast, deprotection with trifluoroacetic acid often requires a large excess of the acid and can exhibit a different kinetic profile. nih.gov

Applications in Advanced Organic Synthesis and Molecular Construction

Role as a Building Block in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, preventing unwanted reactions at the N-terminus of amino acids during peptide chain elongation. semanticscholar.orgnih.govpeptide.com 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, as a non-proteinogenic amino acid, can be strategically incorporated into peptide chains to introduce conformational constraints or novel functionalities.

Utility in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, allows for the efficient assembly of peptide chains on a solid support. peptide.comgoogle.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established methodology in SPPS. peptide.com In this approach, the N-terminus of the growing peptide chain is protected with a Boc group, which is cleaved by treatment with a moderate acid like trifluoroacetic acid (TFA). peptide.comchempep.com The side chains of the amino acids are typically protected with more acid-stable groups, such as benzyl (B1604629) ethers, which are removed at the final cleavage step with a strong acid like hydrogen fluoride (B91410) (HF). nih.govspringernature.com

The incorporation of this compound into a peptide sequence via SPPS would follow the standard cycle of deprotection, neutralization, and coupling. After anchoring the C-terminal amino acid to the resin, the N-terminal Boc group is removed. The next amino acid in the sequence, in this case, this compound, is then activated and coupled to the free amine on the resin-bound peptide. This cycle is repeated until the desired peptide is assembled. The presence of the double bond in the backbone of the resulting peptide can influence its secondary structure and stability.

| Step | Reagent/Condition | Purpose |

| 1. Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the N-terminal Boc group |

| 2. Neutralization | Diisopropylethylamine (DIEA) in DCM | Neutralization of the resulting ammonium (B1175870) salt |

| 3. Coupling | Activated this compound | Formation of the peptide bond |

| 4. Washing | DCM and other solvents | Removal of excess reagents and byproducts |

Application in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, while often more time-consuming than SPPS, remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. springernature.com In this method, protected amino acids are coupled in solution, and the resulting dipeptide is then purified before the next coupling step. The Boc protecting group is also widely used in solution-phase synthesis. springernature.com this compound can be effectively utilized in solution-phase methodologies, including fragment condensation strategies where protected peptide fragments are coupled together. peptide.com

The general procedure involves the activation of the carboxylic acid of one Boc-protected amino acid (or peptide fragment) and its subsequent reaction with the free amine of another amino acid (or peptide fragment) whose carboxyl group is protected, often as an ester. The choice of coupling reagents and reaction conditions is crucial to ensure high yields and minimize racemization.

Synthesis of Vinylogous Peptides and Peptidomimetics

Vinylogous peptides are peptide analogs where one or more peptide bonds are replaced by a vinylogous amide linkage (e.g., -NH-CH=CH-CO-). This modification can impart increased stability towards enzymatic degradation and can influence the conformational properties of the peptide. The synthesis of such structures often involves the use of unsaturated amino acid building blocks. researchgate.net this compound is a prime candidate for the synthesis of vinylogous amino acids and their subsequent incorporation into peptide chains.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as better stability and oral bioavailability. nih.gov The incorporation of unnatural amino acids, like this compound, is a common strategy in the design of peptidomimetics. nih.gov The double bond in this compound can be used to create rigid scaffolds or to introduce specific conformational constraints that mimic the bioactive conformation of a natural peptide. nih.gov

Precursor for Complex Heterocyclic Systems and Their Analogues

The reactivity of the double bond in this compound makes it a valuable precursor for the synthesis of a wide range of complex heterocyclic systems.

Cycloaddition Reactions and Heterocycle Formation

The conjugated system within this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. ua.esnih.govnih.gov While the dienophilic character of the double bond is influenced by the electron-withdrawing carboxylic acid group, the molecule itself could potentially act as a diene if the Boc-protected amino group can be further functionalized to extend the conjugation. Such reactions provide a powerful tool for the stereocontrolled synthesis of complex cyclic structures containing nitrogen and oxygen atoms. The resulting cycloadducts can then be further elaborated to generate a variety of novel heterocyclic scaffolds.

| Reaction Type | Reactant | Product Type |

| Diels-Alder | Diene | Substituted cyclohexene (B86901) derivative |

| 1,3-Dipolar Cycloaddition | Dipole (e.g., nitrile oxide, azide) | Five-membered heterocycle (e.g., isoxazoline, triazoline) |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are highly efficient tools in modern organic synthesis. thieme-connect.de Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the synthesis of peptide-like structures and other complex molecules. semanticscholar.orgnih.govresearchgate.netwikipedia.org

This compound can be envisioned as a component in MCRs. For instance, its carboxylic acid functionality could participate in a Passerini reaction with an aldehyde and an isocyanide to yield an α-acyloxy amide. wikipedia.org In a Ugi reaction, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, this compound could serve as the carboxylic acid component, leading to the formation of complex, highly functionalized peptidomimetic structures in a single synthetic step. thieme-connect.de The presence of the double bond would offer further opportunities for post-MCR modifications.

Intermediate in the Total Synthesis of Natural Products and Analogues

The structural framework of this compound provides a versatile platform for the stereocontrolled synthesis of complex natural products and their analogues. The presence of both a protected amine and a carboxylic acid function, along with a carbon-carbon double bond, allows for its incorporation into larger molecules through various synthetic strategies.

Contribution to Complex Molecular Architectures

While direct applications of this compound in a wide array of natural product syntheses are not extensively documented, the utility of closely related analogues highlights its potential. For instance, a structurally similar compound, (R)-(N-tert-butoxycarbonyl)crotylglycine, has been instrumental in the total synthesis of cylindrospermopsin (B110882) alkaloids. In these syntheses, the unsaturated amino acid derivative serves as a crucial building block, enabling the construction of the intricate tricyclic core of the natural product. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine functionality during various synthetic transformations, while the unsaturation provides a handle for further functionalization and ring-forming reactions. This underscores the strategic importance of protected unsaturated amino acids in assembling complex molecular frameworks.

Strategic Intermediate in Pathways to Pharmacologically Relevant Scaffolds (e.g., Sitagliptin intermediates, bulgecinine)

The most prominent application of derivatives of this compound is in the synthesis of intermediates for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, a widely used therapeutic for type 2 diabetes. Specifically, the related compound (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid is a key chiral intermediate in several manufacturing routes to Sitagliptin. This intermediate is often synthesized from precursors that share the core structure of this compound, where the unsaturation is strategically reduced to introduce the required stereochemistry.

In contrast, the role of this compound as a direct precursor in the synthesis of bulgecinine is not well-established in mainstream chemical literature. Bulgecinine is the core amino acid structure of the bulgecins, a class of glycopeptide antibiotics that exhibit synergistic activity with β-lactam antibiotics. The total synthesis of bulgecinine has been accomplished through various routes, most notably starting from precursors such as D-serine or (2S,4R)-hydroxyproline. These syntheses typically involve strategies like intramolecular amidomercuration to construct the substituted proline ring of bulgecinine. While the structural features of this compound could theoretically be manipulated to form a proline scaffold, this approach does not appear to be a preferred or documented pathway in the synthesis of bulgecinine.

The following table summarizes the key pharmacologically relevant scaffolds and the role of the subject compound or its close derivatives.

| Scaffold | Role of this compound or Derivative | Starting Precursor in Established Syntheses |

| Sitagliptin Intermediate | Key precursor for the synthesis of the chiral β-amino acid side chain. | Derivatives of this compound |

| Bulgecinine | No well-documented direct role as a synthetic precursor. | D-serine, (2S,4R)-hydroxyproline |

Development of Novel Reagents and Methodologies in Organic Chemistry

While this compound is primarily utilized as a structural building block, its inherent functionalities have implications for the development of new synthetic methodologies. The presence of the α,β-unsaturated carbonyl system in conjunction with a protected γ-amino group makes it a substrate for various asymmetric transformations.

Methodologies focusing on the stereoselective reduction of the double bond or its use in conjugate addition reactions can lead to the synthesis of a variety of chiral γ-amino acids. These products are valuable in medicinal chemistry and peptide science. Although no specific "named" reactions or reagents have been developed with this compound as the central component, its application in exploring and optimizing stereoselective transformations contributes to the broader field of asymmetric synthesis. For example, its derivatives are used to screen the efficacy of new chiral catalysts and hydrogenation protocols.

The compound's structure also lends itself to cyclization reactions to form various heterocyclic systems. The development of new methods for the synthesis of substituted pyrrolidines or other nitrogen-containing rings could potentially utilize this or similar unsaturated amino acid derivatives as starting materials. However, dedicated studies focusing on this compound for the development of novel reagents remain a niche area of research.

Stereochemical Aspects and Control in the Context of 4 Tert Butoxycarbonyl Amino but 2 Enoic Acid

Geometric Isomerism (E/Z) and its Influence on Reactivity and Applications

The but-2-enoic acid backbone of the title compound allows for the existence of two geometric isomers: the E (trans) and Z (cis) forms. This isomerism significantly influences the molecule's shape, polarity, and steric environment, which in turn affects its chemical reactivity and biological interactions.

The distinct spatial arrangement of substituents around the double bond in E and Z isomers leads to different outcomes in chemical reactions. For instance, in related α,β-unsaturated systems, substitution reactions can proceed with either retention or inversion of configuration depending on the starting isomer. The reactivity of analogues like (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid has been studied as potential inactivators of γ-aminobutyric acid aminotransferase (GABA-AT). sci-hub.box In these cases, the geometric configuration is crucial for proper orientation within the enzyme's active site, with each isomer exhibiting different kinetic parameters. sci-hub.box The Z-isomer (with a Kₘ of 0.74 mM) showed a much higher affinity for the enzyme than the E-isomer (Kₘ of 20.5 mM). sci-hub.box

Similarly, the un-protected analogues, (E)-4-Amino-2-butenoic acid (TACA) and (Z)-4-Amino-2-butenoic acid (CACA), are known GABA receptor agonists, but their stereochemistry determines their receptor subtype selectivity. sigmaaldrich.comwikipedia.org CACA is a partial agonist selective for the GABAA-ρ subtype, highlighting how geometric isomerism directly impacts biological applications. wikipedia.org The synthesis of derivatives often targets a specific isomer, such as in the preparation of (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid, to achieve the desired molecular geometry for further complexation or biological evaluation. mdpi.com

| Compound | Isomer | Enzyme | Kₘ (mM) | Reference |

|---|---|---|---|---|

| 4-amino-2-(trifluoromethyl)-2-butenoic acid | Z-isomer | GABA-AT | 0.74 | sci-hub.box |

| E-isomer | 20.5 |

Chiral Purity and Enantiomeric Excess in Synthesized Derivatives

Derivatives of 4-((tert-butoxycarbonyl)amino)but-2-enoic acid are frequently used as building blocks in asymmetric synthesis to create complex molecules with defined stereochemistry, such as unnatural amino acids. The success of these syntheses is measured by the chiral purity of the products, often expressed as enantiomeric excess (ee) or diastereomeric ratio (dr).

Various synthetic strategies have been developed to achieve high levels of stereocontrol. The use of chiral auxiliaries is a common and effective method. For example, the diphenylmorpholinone template has been employed for the synthesis of optically enriched N-Boc-α-amino acids, yielding products with very high optical purity, often exceeding a 99:1 enantiomeric ratio. orgsyn.org

Catalytic asymmetric synthesis provides another powerful route. Chiral phosphoric acids have been used to catalyze asymmetric Mannich reactions with C-alkynyl N-Boc N,O-acetals, affording β-keto N-Boc-propargylamines in high yields and with enantiomeric ratios up to 97:3. rsc.org Similarly, a cooperative catalysis system using achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids for N–H insertion reactions of vinyldiazoacetates has produced α-alkenyl α-amino acid derivatives with excellent enantioselectivity (83–98% ee). nih.gov Michael addition reactions of chiral tricyclic iminolactones to nitroalkenes have also been shown to produce β-substituted-α,γ-diaminobutyric acids with exceptional enantiomeric excesses (>99% ee). nih.gov

| Reaction Type | Catalyst/Auxiliary | Product Type | Achieved Enantioselectivity (ee or er) | Reference |

|---|---|---|---|---|

| Alkylation | Diphenylmorpholinone template | (R)-(N-Boc)crotylglycine | > 99:1 er | orgsyn.org |

| N-H Insertion | Dirhodium(II) carboxylate / Chiral spiro phosphoric acid | α-Alkenyl α-amino acid derivatives | 83–98% ee | nih.gov |

| Michael Addition | Chiral tricyclic iminolactones | β-Substituted-α,γ-diaminobutyric acids | >99% ee | nih.gov |

| Decarboxylative Mannich Reaction | Chiral phosphoric acid | β-Keto N-Boc-propargylamines | up to 97:3 er | rsc.org |

Strategies for Diastereomeric Control and Separation

When a molecule contains two or more chiral centers, diastereomers can be formed. Controlling the relative configuration of these stereocenters is a significant challenge in synthesis. Strategies for diastereomeric control often rely on substrate control, auxiliary control, or catalyst control.

Substrate-controlled reactions take advantage of the inherent steric and electronic properties of the starting material to favor the formation of one diastereomer. A more versatile approach is the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, the esterification of racemic α-aryl-β-cyanopropionic acid chlorides with a chiral auxiliary has led to the formation of diastereopure cyano esters after column chromatography, with initial diastereomeric ratios as high as 93:7. researchgate.net

Catalyst-controlled reactions offer a highly efficient method for achieving diastereoselectivity. nih.gov In the Michael addition of chiral iminolactones to nitroalkenes, the use of titanium(IV) isopropoxide was crucial for obtaining excellent diastereoselectivities, with diastereomeric ratios greater than 99:1. nih.gov More advanced strategies aim to overturn the inherent diastereoselectivity of a reaction. A catalyst-controlled diastereoselective Petasis reaction has been developed that, by selecting the appropriate enantiomer of a chiral biphenol catalyst, can produce either syn or anti β-amino alcohols, overcoming the intrinsic anti selectivity of the uncatalyzed reaction. nih.gov

Once formed, mixtures of diastereomers can often be separated using standard laboratory techniques like column chromatography, as they have different physical properties. researchgate.net In some cases, selective precipitation can be employed. For instance, in the synthesis of a 2-amino-4,4,4-trifluorobutanoic acid derivative, carefully controlled addition of water to the reaction mixture resulted in the precipitation of the major diastereomer with a diastereomeric excess of over 99%. mdpi.com

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Analysis

The unambiguous determination of stereochemistry is essential and is accomplished using a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining geometric isomerism. For E/Z isomers of alkenes, the coupling constant (J-value) between the vinylic protons is diagnostic. creative-biostructure.com Generally, trans hydrogens exhibit a larger coupling constant (J = 12-18 Hz) compared to cis hydrogens (J = 6-12 Hz). creative-biostructure.com The chemical shifts of the protons can also differ due to varying spatial proximity and anisotropic effects. creative-biostructure.com Furthermore, the E/Z ratio in a mixture can be accurately determined by integrating the corresponding signals in the ¹H NMR spectrum. uv.mxresearchgate.net Dynamic NMR spectroscopy can also be used to study the rotational barriers around bonds, providing insight into the stereodynamic behavior of molecules. researchgate.net

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for determining the enantiomeric purity (ee) of a chiral compound. mst.edusigmaaldrich.com Various types of CSPs are available, including those based on macrocyclic glycopeptides (like teicoplanin or ristocetin A) and polysaccharide derivatives. mst.edusigmaaldrich.comscas.co.jp These columns separate enantiomers by forming transient diastereomeric complexes with different stabilities. The choice of mobile phase is critical for achieving good separation. sigmaaldrich.com Chiral HPLC is invaluable for both analytical assessment of enantiomeric excess and for the preparative separation of enantiomers. scas.co.jp

| Technique | Application | Key Parameters / Principle | Reference |

|---|---|---|---|

| NMR Spectroscopy | Geometric Isomerism (E/Z) | Vicinal coupling constants (J-values): trans (12-18 Hz) vs. cis (6-12 Hz). Integration of distinct signals to determine isomer ratio. | creative-biostructure.comresearchgate.net |

| Diastereomeric Ratio | Analysis of distinct signals for each diastereomer and their integration. | uv.mx | |

| Chiral HPLC | Enantiomeric Excess (ee) | Separation on a Chiral Stationary Phase (CSP) based on differential transient diastereomeric interactions. | mst.edusigmaaldrich.com |

Future Research Directions and Unexplored Methodologies for 4 Tert Butoxycarbonyl Amino but 2 Enoic Acid

Development of Environmentally Benign and Sustainable Synthetic Routes

The current synthetic methods for 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid and related Boc-protected amino acids often rely on traditional chemical processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of greener and more sustainable synthetic alternatives.

Key Areas for Future Research:

Biocatalytic and Enzymatic Synthesis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Research into enzymes that can catalyze the formation of the α,β-unsaturated system or the introduction of the protected amino group would be a significant advancement. For instance, engineered enzymes could be developed to perform asymmetric Mannich-type reactions or decarboxylative aldol (B89426) additions to construct the core structure of the molecule. The development of enzymatic routes would reduce the reliance on traditional protecting group strategies and could lead to more efficient and environmentally friendly processes.

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional redox reactions by using electricity as a clean reagent. A potential route for the synthesis of dehydroamino acid derivatives involves the NaCl-mediated electrochemical oxidation of amino acid carbamates to form α-methoxylated α-amino acids, followed by an acid-catalyzed elimination. Adapting this methodology for the gram-scale synthesis of this compound could significantly reduce the environmental impact of its production. Another promising avenue is the electrochemical carboxylation of N-Boc-α-aminosulfones with CO2, which provides a sustainable route to N-Boc-α-amino acids.

Catalytic Approaches: The development of novel catalysts for the synthesis of α,β-unsaturated carboxylic acids is an active area of research. Future work could focus on identifying catalysts that can efficiently construct the but-2-enoic acid backbone from simple precursors. Palladium-catalyzed amidocarbonylation of aldehydes presents a one-pot, three-component reaction that could be adapted for the synthesis of N-acyl amino acids and potentially for the target molecule.

Use of Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials would be a major step towards sustainability. This could involve exploring biosynthetic pathways in microorganisms or utilizing biomass-derived platform chemicals as precursors.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Screening for and engineering of novel enzymes |

| Electrochemistry | Use of clean reagents, potential for scalability | Optimization of reaction conditions and electrode materials |

| Novel Catalysis | Increased efficiency, atom economy | Development of selective and robust catalysts |

| Renewable Feedstocks | Reduced reliance on fossil fuels, sustainability | Metabolic engineering, conversion of biomass |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The α,β-unsaturated carbonyl moiety in this compound is a key functional group that allows for a variety of chemical transformations. As a dehydroamino acid (dhAA), it possesses unique electronic properties, being both electron-rich due to conjugation with the amide nitrogen and electron-poor due to the electron-withdrawing carbonyl group. This dual nature makes it a versatile partner in numerous reactions.

Future Research Directions:

Cycloaddition Reactions: The double bond in the butenoic acid chain is a potential dienophile or dipolarophile in cycloaddition reactions. Investigating its reactivity in [4+2], [3+2], and other cycloaddition reactions could lead to the synthesis of novel cyclic and heterocyclic amino acid derivatives with potential biological activity.

Transition Metal-Catalyzed Cross-Coupling Reactions: Dehydroamino acids can participate in transition metal-catalyzed cross-coupling reactions. Exploring reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings with this compound could provide access to a wide range of substituted amino acids that are difficult to synthesize by other methods. The Buchwald-Hartwig amination is another chemo-selective cross-coupling reaction that has been used to create diverse amino ester molecules. Potassium Boc-protected aminomethyltrifluoroborates have also proven to be excellent partners in Suzuki-Miyaura cross-coupling reactions.

Radical Additions: The electron-deficient nature of the double bond makes it susceptible to radical additions. Exploring the addition of various radicals to the double bond could lead to the synthesis of novel γ- and δ-functionalized amino acids.

Unconventional Transformations: Research into unconventional transformations, such as metathesis reactions, could open up new synthetic possibilities. For example, ring-closing metathesis has been utilized in the synthesis of Boc-protected bicycloproline. Exploring the use of this compound in such reactions could lead to the creation of unique and complex molecular architectures.

| Reaction Type | Potential Products | Synthetic Utility |

| Cycloaddition | Cyclic and heterocyclic amino acids | Access to constrained peptide mimics and novel scaffolds |

| Cross-Coupling | Arylated and alkenylated amino acids | Diversification of amino acid side chains |

| Radical Addition | Functionalized amino acids | Introduction of novel functional groups |

| Metathesis | Macrocycles and complex ring systems | Synthesis of conformationally restricted peptides |

Expansion of Synthetic Applications in Emerging Fields of Chemical Science

The unique structural features of this compound make it a valuable building block for applications beyond traditional peptide synthesis.

Potential Emerging Applications:

Peptidomimetics and Drug Discovery: The unsaturated backbone of this compound can be used to create conformationally constrained peptide mimics. These mimics are often more resistant to enzymatic degradation and can have improved pharmacokinetic properties. The compound could serve as a starting material for the synthesis of inhibitors for enzymes such as γ-aminobutyric acid aminotransferase (GABA-AT). Boc-protected amino acids are widely used in the development of pharmaceutical products, including antibiotics, antivirals, and anticancer drugs.

Materials Science: The carboxylic acid and the double bond offer functionalities for polymerization. Incorporation of this amino acid derivative into polymers could lead to the development of novel biodegradable materials with tailored properties. Its amphiphilic nature could also be exploited in the design of self-assembling materials for applications in nanotechnology and drug delivery.

Chemical Biology: As a dehydroamino acid, this compound can be used as a chemical handle for the late-stage modification of biomolecules. The reactive double bond can undergo Michael additions with nucleophilic residues on proteins, allowing for the site-specific labeling and modification of proteins. This has applications in studying protein function and developing new bioconjugation strategies.

Computational Chemistry and Theoretical Studies to Elucidate Reaction Mechanisms and Design Novel Derivatives

Computational chemistry and theoretical studies can provide valuable insights into the reactivity and properties of this compound, guiding future experimental work.

Areas for Computational Investigation:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to study the mechanisms of the reactions described in section 6.2. Understanding the transition states and reaction pathways can help in optimizing reaction conditions and predicting the stereochemical outcomes of reactions.

Conformational Analysis: The conformational preferences of peptides containing this dehydroamino acid can be investigated using computational methods. This information is crucial for the design of peptidomimetics with specific secondary structures.

Design of Novel Derivatives: Computational screening can be used to predict the properties of novel derivatives of this compound. By modifying the substituents on the molecule, it may be possible to tune its reactivity, biological activity, and material properties. This in silico design approach can accelerate the discovery of new compounds with desired functionalities.

Spectroscopic Analysis: Computational methods can be used to predict and interpret spectroscopic data (e.g., NMR, IR), aiding in the characterization of new compounds and intermediates.

This compound is a versatile chemical entity with significant untapped potential. Future research focused on developing sustainable synthetic routes, exploring its novel reactivity, expanding its applications into new scientific fields, and utilizing computational tools for deeper understanding and rational design will undoubtedly lead to exciting discoveries and innovations. The interdisciplinary nature of these future directions highlights the importance of collaboration between synthetic chemists, biochemists, materials scientists, and computational chemists to fully realize the potential of this valuable compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, and how can reaction conditions be optimized?

- Methodology : Start with tert-butoxycarbonyl (Boc) protection of the amine group to prevent undesired side reactions. Use coupling agents like DCC or EDC for amide bond formation between the Boc-protected amine and but-2-enoic acid derivatives. Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to enhance yield. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via recrystallization or column chromatography.

- Key Considerations : Boc groups are acid-sensitive; avoid strongly acidic conditions. Evidence from analogous syntheses highlights the importance of protecting-group strategies and coupling efficiency .

Q. How should researchers address stereochemical control during synthesis?

- Methodology : For enantiomerically pure products, employ chiral auxiliaries or catalysts. Use NMR and X-ray crystallography to confirm stereochemistry. Quantum chemical computations (e.g., DFT) can predict stable conformers and guide synthetic design .

- Data Contradictions : Some studies report variability in diastereomer ratios under similar conditions, emphasizing the need for rigorous reaction monitoring .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, 2D NMR (e.g., COSY, HSQC) for connectivity, and IR spectroscopy for functional group analysis. For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation.

- Case Study : Quantum chemical calculations (e.g., electrostatic potential mapping) have been used to validate molecular geometries in related Boc-protected compounds .

Q. How can computational chemistry predict reactivity in Boc-protected amino acid derivatives?

- Methodology : Perform density functional theory (DFT) calculations to model reaction pathways, such as nucleophilic acyl substitution or Michael additions. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic or nucleophilic sites. Molecular dynamics simulations can assess solvent effects and transition states.

- Example : Studies on analogous compounds used DFT to predict regioselectivity in coupling reactions, aligning with experimental outcomes .

Q. What strategies mitigate contradictions in spectroscopic data for Boc-protected compounds?

- Methodology : Cross-validate data using multiple techniques (e.g., NMR with deuterated solvents, variable-temperature experiments). For conflicting NOE (Nuclear Overhauser Effect) results, consider dynamic processes like rotamer interconversion. Refer to standardized protocols (e.g., GOST R 8.736-2011) for measurement consistency .

- Challenge : Discrepancies in melting points or spectral data across studies may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to assess purity .

Experimental Design & Optimization

Q. How can researchers optimize Boc deprotection without degrading the but-2-enoic acid backbone?

- Methodology : Use mild acidic conditions (e.g., TFA in DCM at 0°C) for Boc removal. Monitor pH to prevent β-elimination of the α,β-unsaturated acid. For acid-sensitive substrates, employ photolabile or enzymatically cleavable protecting groups.

- Evidence : Safety data for related Boc-amino acids emphasize the need for controlled deprotection to avoid decomposition .

Q. What are best practices for handling air- or moisture-sensitive intermediates in this synthesis?

- Methodology : Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines. Store intermediates in anhydrous solvents (e.g., THF over molecular sieves). Use gloveboxes for hygroscopic reagents. Safety data sheets for similar compounds highlight risks of hydrolysis and oxidation .

Data Interpretation & Validation

Q. How should researchers reconcile conflicting reports on the biological activity of Boc-protected amino acids?

- Methodology : Standardize assay conditions (e.g., buffer pH, temperature) and validate purity (>95% via HPLC). Compare results against structurally validated reference compounds. Consider enantiomer-specific bioactivity, as seen in related studies .

- Contradiction : Some studies attribute activity to trace impurities; rigorous purification is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.